molecular formula C12H24N4O4 B1493603 8-Azido-3,6-dioxaoctanoic Acid Cyclohexylamine Salt CAS No. 2098500-94-6

8-Azido-3,6-dioxaoctanoic Acid Cyclohexylamine Salt

Cat. No.: B1493603
CAS No.: 2098500-94-6
M. Wt: 288.34 g/mol
InChI Key: CVGMGYQHORMPPJ-UHFFFAOYSA-N
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Description

8-Azido-3,6-dioxaoctanoic Acid Cyclohexylamine Salt is a useful research compound. Its molecular formula is C12H24N4O4 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

8-Azido-3,6-dioxaoctanoic Acid Cyclohexylamine Salt plays a significant role in biochemical reactions, particularly in the field of click chemistry. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable covalent bonds. The azido group in the compound is highly reactive and can participate in cycloaddition reactions with alkynes, forming triazoles. This interaction is often catalyzed by copper ions, leading to the formation of stable and specific conjugates. The compound’s ability to form such stable bonds makes it valuable in bioconjugation and labeling studies .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s azido group can be incorporated into biomolecules, allowing for the tracking and visualization of cellular processes. This incorporation can lead to changes in cell function, including alterations in signal transduction pathways and gene expression profiles. Additionally, the compound’s interactions with cellular proteins can impact metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through click chemistry reactions. The azido group in the compound reacts with alkynes in the presence of a copper catalyst, forming triazoles. This reaction is highly specific and efficient, allowing for the precise labeling and modification of biomolecules. The compound can also act as an enzyme inhibitor or activator, depending on the specific biomolecule it interacts with. These interactions can lead to changes in enzyme activity and subsequent alterations in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to heat or moisture. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects can include changes in gene expression, protein function, and metabolic activity. The stability and degradation of the compound can influence its efficacy and reliability in experimental settings .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound can effectively label and track biomolecules without causing significant toxicity. At higher doses, the compound can exhibit toxic or adverse effects, including cellular damage and alterations in normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. These findings highlight the importance of optimizing dosage to achieve desired experimental outcomes while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cellular enzymes, leading to the formation of reactive intermediates that can further interact with biomolecules. These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s ability to participate in click chemistry reactions also allows for the precise modification of metabolic pathways, enabling researchers to study specific biochemical processes in detail .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can impact its activity and function. The compound’s interactions with binding proteins can also influence its transport and distribution, affecting its overall efficacy in experimental settings .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments or organelles, where it can exert its effects. These targeting signals can include specific amino acid sequences or structural motifs that direct the compound to its intended location. Post-translational modifications, such as phosphorylation or glycosylation, can also influence the compound’s localization and activity within cells .

Properties

CAS No.

2098500-94-6

Molecular Formula

C12H24N4O4

Molecular Weight

288.34 g/mol

IUPAC Name

2-[2-(2-azidoethoxy)ethoxy]acetate;cyclohexylazanium

InChI

InChI=1S/C6H11N3O4.C6H13N/c7-9-8-1-2-12-3-4-13-5-6(10)11;7-6-4-2-1-3-5-6/h1-5H2,(H,10,11);6H,1-5,7H2

InChI Key

CVGMGYQHORMPPJ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N.C(COCCOCC(=O)O)N=[N+]=[N-]

Canonical SMILES

C1CCC(CC1)[NH3+].C(COCCOCC(=O)[O-])N=[N+]=[N-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Azido-3,6-dioxaoctanoic Acid Cyclohexylamine Salt

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.